Uiaa-II-232, also known as ethyl 8-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]-6-ethyl-9-fluoro-5-oxopyrazolo[1,5-c]quinazoline-1-carboxylate, is a synthetic compound primarily recognized for its role as a DNA gyrase inhibitor. This compound has garnered attention in scientific research due to its potential applications in microbiology and pharmacology, particularly in the development of antimicrobial agents. Uiaa-II-232 is classified under the category of quinazoline derivatives, which are known for their diverse biological activities.
The synthesis of Uiaa-II-232 involves several steps, utilizing a combination of organic synthesis techniques. The primary synthetic route begins with the preparation of ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate. This process typically includes:
The synthesis is characterized by its efficiency, typically requiring six steps to achieve high yields. Each step is optimized for reaction conditions to ensure purity and structural integrity of the final compound .
The molecular formula of Uiaa-II-232 is , with a molecular weight of approximately 401.4 g/mol. The structure features several key components:
The IUPAC name for Uiaa-II-232 reflects its complex structure, comprising multiple functional groups including an ethyl ester and a fluorinated moiety. The InChI key for this compound is PDGGIMSISIISSX-LBPRGKRZSA-N, which aids in its identification in chemical databases.
Uiaa-II-232 primarily engages in catalytic inhibition reactions, specifically targeting DNA gyrase, an essential enzyme in bacterial DNA replication. The compound's mechanism involves binding to the enzyme's active site, thereby preventing the supercoiling of DNA necessary for replication.
The inhibition potency of Uiaa-II-232 has been evaluated using various biochemical assays, revealing an IC50 value of approximately 3.5 μM against DNA gyrase. This indicates a significant inhibitory effect compared to control compounds .
Uiaa-II-232 exerts its biological effects primarily through the inhibition of DNA gyrase activity. By binding to the enzyme, it disrupts the normal function required for DNA replication and transcription in bacteria. This mechanism is crucial for its potential use as an antimicrobial agent, particularly against Gram-negative bacteria.
The interaction between Uiaa-II-232 and DNA gyrase involves conformational changes in the enzyme that inhibit its ability to introduce negative supercoils into DNA. This action can lead to bacterial cell death or growth inhibition, making it a valuable candidate for further development in antibiotic therapies .
Uiaa-II-232 is characterized by its solid-state form at room temperature with specific melting points that can vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant data regarding its physical properties can be referenced from chemical databases where detailed specifications are provided .
Uiaa-II-232 has significant potential applications in various scientific fields:
UIAA-II-232 (ethyl 8-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]-6-ethyl-9-fluoro-5-oxopyrazolo[1,5-c]quinazoline-1-carboxylate) demonstrates potent inhibition of DNA gyrase's supercoiling activity with a well-defined IC50 value of 3.5 µM [1] [7]. This inhibition follows a non-competitive kinetic model relative to ATP or DNA substrates, distinguishing it from classical gyrase poisons. Kinetic analyses reveal that UIAA-II-232 binding impairs the enzyme's strand passage catalysis without blocking initial DNA binding, effectively halting the supercoiling cycle at an intermediate stage. The compound achieves complete suppression of supercoiling activity at concentrations ≥10 µM, confirming its dose-dependent efficacy [2] .
Table 1: Kinetic Profile of UIAA-II-232
Parameter | Value | Experimental Context |
---|---|---|
IC50 | 3.5 µM | DNA gyrase supercoiling inhibition |
Maximum Inhibition | 100% | At ≥10 µM concentration |
Inhibition Model | Non-competitive | Relative to ATP/DNA substrates |
Unlike fluoroquinolones (e.g., ciprofloxacin, IC50 = 0.2 µM), which act as topoisomerase poisons through ternary complex stabilization, UIAA-II-232 functions as a pure catalytic inhibitor [5]. Fluoroquinolones require a magnesium-water bridge for binding between Ser83/Asp87 residues of GyrA and the quinolone core – a mechanism absent in UIAA-II-232's action [5] [8]. This distinction confers critical advantages:
Table 2: Comparative Mechanism with Fluoroquinolones
Property | UIAA-II-232 | Fluoroquinolones (e.g., Ciprofloxacin) |
---|---|---|
Primary Mechanism | Catalytic inhibition | Topoisomerase poisoning |
IC50 (DNA Gyrase) | 3.5 µM | 0.2–0.4 µM |
Mg²⁺ Dependency | Independent | Required (water-metal bridge) |
Resistance Impact | Minimal (novel binding interface) | High (S83 mutations cripple efficacy) |
DNA Cleavage Complex | Not formed | Stabilized |
Crucially, biochemical assays confirm UIAA-II-232 does not stabilize the gyrase-DNA ternary complex – the hallmark of topoisomerase poisons [2] . This absence is demonstrated through:
This mechanistic behavior stems from UIAA-II-232's binding to the ATPase domain or GyrB subunit, interfering with energy transduction rather than DNA cleavage/religation equilibria. Structural modeling suggests the dihydropyrazoloquinazoline core occupies a pocket adjacent to, but distinct from, the quinolone interaction site [2] .
Unlike fluoroquinolones, which require Mg²⁺ for coordination with Ser83/Asp87 residues, UIAA-II-232 exhibits Mg²⁺-independent binding . This is evidenced by:
The compound's binding relies primarily on:
This unique binding mode avoids the primary resistance mutations affecting fluoroquinolones, which cluster around the Mg²⁺ coordination site (GyrA S83/D87) [5] [8].
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: